molecular formula C12H8O3 B506475 2-(2-Furoyl)benzaldehyde

2-(2-Furoyl)benzaldehyde

Cat. No.: B506475
M. Wt: 200.19g/mol
InChI Key: ZJTMVYUUJQISBJ-UHFFFAOYSA-N
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Description

2-(2-Furoyl)benzaldehyde (CAS: 16191-32-5) is a benzaldehyde derivative with a furan-2-yl substituent at the C-2 position of the benzene ring. Its molecular formula is C₁₁H₈O₂, with an average mass of 172.183 g/mol and a monoisotopic mass of 172.0524 g/mol . Structurally, it features a planar benzaldehyde core conjugated with a furan ring, which introduces distinct electronic and steric properties.

Properties

Molecular Formula

C12H8O3

Molecular Weight

200.19g/mol

IUPAC Name

2-(furan-2-carbonyl)benzaldehyde

InChI

InChI=1S/C12H8O3/c13-8-9-4-1-2-5-10(9)12(14)11-6-3-7-15-11/h1-8H

InChI Key

ZJTMVYUUJQISBJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=O)C(=O)C2=CC=CO2

Canonical SMILES

C1=CC=C(C(=C1)C=O)C(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzaldehyde derivatives are a chemically diverse class with variations in substituents that significantly influence their physical, electronic, and biological properties. Below is a comparative analysis of 2-(2-Furoyl)benzaldehyde with key analogues:

Structural and Functional Group Variations

Compound Name Substituents Key Features
This compound Furan-2-yl at C-2 Planar structure with electron-rich furan ring; potential for π-π interactions .
Flavoglaucin Prenyl groups, hydroxyl at C-5/C-6 Disubstituted gentisaldehyde with prenyl chains; antioxidative and antifungal activities .
2-(Diphenylphosphino)benzaldehyde Diphenylphosphino at C-2 Bulky phosphino group enhances metal coordination; used in anticancer complexes .
Eurotirubrin B (38) Heptadienyl chain, prenyl at C-5 Polyunsaturated side chain; antitumor activity against drug-resistant cancers .
Azomethine zinc complexes Tosylamino, chlorine substituents Tetrahedral geometry; photoluminescent properties in solution and solid states .

Data Tables

Table 1: Structural Comparison of Benzaldehyde Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity
This compound C₁₁H₈O₂ 172.18 Furan-2-yl Not reported
Flavoglaucin C₂₁H₂₆O₄ 342.43 Prenyl, hydroxyl Antioxidant, antifungal
2-(Diphenylphosphino)benzaldehyde C₁₉H₁₅OP 298.30 Diphenylphosphino Anticancer
Eurotirubrin B (38) C₂₀H₂₆O₄ 330.42 Heptadienyl, prenyl Antitumor
Azomethine Zn complex C₁₄H₁₀Cl₂N₂O₂SZn 432.59 Tosylamino, chlorine Luminescent, antibacterial

Key Research Findings

Substituent Impact on Bioactivity :

  • Prenyl and epoxy groups in eurotirubrins enhance lipid solubility, improving cellular uptake and antitumor efficacy .
  • Chlorine substituents in azomethines increase electrophilicity, correlating with higher antibacterial activity .

Phosphino groups in 2-(diphenylphosphino)benzaldehyde enable strong metal coordination, critical for anticancer complex formation .

Synthetic Challenges :

  • This compound derivatives may require tailored catalysts (e.g., Pd for cross-coupling) to avoid side reactions, as seen in templated syntheses of related compounds .

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